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Compound of Interest

Compound Name:
3-Fluoroquinoline-5-carboxylic

acid

Cat. No.: B1449302 Get Quote

An In-depth Analysis for Researchers and Drug Development Professionals

Senior Application Scientist Note: The following guide provides a detailed analysis of the

expected spectroscopic data for 3-Fluoroquinoline-5-carboxylic acid. Due to the limited

availability of publicly accessible experimental data for this specific compound, this guide has

been constructed using high-quality predicted spectroscopic data and established principles of

spectroscopic interpretation. This approach provides a robust framework for researchers to

understand the key spectral features of this molecule. All Nuclear Magnetic Resonance (NMR)

data presented herein is predicted using advanced computational algorithms.

Introduction
3-Fluoroquinoline-5-carboxylic acid is a heterocyclic compound of significant interest in

medicinal chemistry and drug discovery. As a member of the fluoroquinolone class, it

possesses a structural scaffold known for its diverse biological activities. The precise

characterization of such molecules is paramount for ensuring purity, confirming identity, and

understanding their chemical behavior. Spectroscopic techniques, including Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are fundamental

tools in this characterization process. This technical guide provides a comprehensive overview

and interpretation of the predicted spectroscopic data for 3-Fluoroquinoline-5-carboxylic
acid, offering a valuable resource for scientists engaged in its synthesis, analysis, or

application.
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Molecular Structure and Numbering
To facilitate the interpretation of the spectroscopic data, the standard IUPAC numbering for the

quinoline ring system is used throughout this guide.

Caption: Molecular structure of 3-Fluoroquinoline-5-carboxylic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. The predicted ¹H and ¹³C NMR data provide critical insights into the

electronic environment of each atom.

Predicted ¹H NMR Data
The ¹H NMR spectrum of 3-Fluoroquinoline-5-carboxylic acid is expected to show distinct

signals for the aromatic protons and the carboxylic acid proton. The chemical shifts are

influenced by the electron-withdrawing effects of the nitrogen atom, the fluorine atom, and the

carboxylic acid group.

Proton
Predicted Chemical

Shift (ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

H-2 8.95 d 2.5

H-4 8.60 d 2.0

H-8 8.45 dd 8.5, 1.0

H-6 8.30 dd 7.5, 1.0

H-7 7.85 t 8.0

COOH 13.5 (broad) s -

Interpretation of the ¹H NMR Spectrum:

H-2 and H-4: These protons are part of the pyridine ring and are significantly deshielded due

to the adjacent nitrogen atom. The fluorine at position 3 will cause a small doublet splitting

for both H-2 and H-4.
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H-6, H-7, and H-8: These protons belong to the benzene ring. H-8 is expected to be the most

downfield of this group due to the anisotropic effect of the nearby carboxylic acid. H-7 will

appear as a triplet due to coupling with both H-6 and H-8.

COOH: The carboxylic acid proton is highly deshielded and will appear as a broad singlet far

downfield. Its chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in

the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms

and the overall aromatic system.

Carbon Predicted Chemical Shift (ppm)

C-5 128.5

C-7 129.0

C-8 130.0

C-6 132.0

C-4a 135.0

C-4 138.0 (d, J=4 Hz)

C-8a 148.0

C-2 150.0 (d, J=12 Hz)

C-3 155.0 (d, J=250 Hz)

COOH 168.0

Interpretation of the ¹³C NMR Spectrum:

C-3: This carbon is directly attached to the highly electronegative fluorine atom, resulting in a

significant downfield shift and a large one-bond carbon-fluorine coupling constant (¹JCF).
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C-2 and C-4: These carbons are also influenced by the fluorine at position 3, leading to

smaller two-bond (²JCF) and three-bond (³JCF) coupling constants, respectively, which will

appear as doublets.

COOH: The carboxylic acid carbon is the most deshielded carbon in the spectrum, appearing

at the lowest field.

Quaternary Carbons (C-4a, C-5, C-8a): These carbons will typically show weaker signals in a

standard ¹³C NMR spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3-Fluoroquinoline-5-carboxylic acid is expected to show characteristic

absorption bands for the carboxylic acid, the aromatic ring, and the carbon-fluorine bond.

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3300-2500 (broad) O-H Stretching (Carboxylic acid)

1710-1680 C=O Stretching (Carboxylic acid)

1620-1580 C=C, C=N Stretching (Quinoline ring)

1250-1000 C-F Stretching

1320-1000 C-O Stretching (Carboxylic acid)

900-675 C-H
Out-of-plane bending

(Aromatic)

Interpretation of the IR Spectrum:

The most prominent feature will be the very broad O-H stretch of the carboxylic acid, which

often overlaps with the C-H stretching region.

A strong, sharp absorption corresponding to the C=O stretch of the carboxylic acid will be

clearly visible.
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Multiple peaks in the 1620-1450 cm⁻¹ region are characteristic of the aromatic quinoline ring

system.

A strong band in the 1250-1000 cm⁻¹ region is indicative of the C-F bond.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 3-Fluoroquinoline-5-carboxylic acid (C₁₀H₆FNO₂), the expected molecular

weight is 191.16 g/mol .

Expected Mass Spectrum Data:

Molecular Ion (M⁺): m/z = 191

Protonated Molecule ([M+H]⁺): m/z = 192 (in ESI+)

Key Fragments:

m/z = 174 (Loss of OH)

m/z = 146 (Loss of COOH)

m/z = 118 (Loss of COOH and HCN)

Interpretation of the Mass Spectrum:

The molecule is expected to be relatively stable under electron impact, showing a clear

molecular ion peak. Common fragmentation pathways for aromatic carboxylic acids include the

loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH). The quinoline ring can

further fragment by losing a molecule of hydrogen cyanide (HCN).

[C10H6FNO2]+.
m/z = 191

[C10H5FNO]+.
m/z = 174- OH

[C9H6FN]+.
m/z = 146

- COOH

[C8H5F]+.
m/z = 119

- HCN
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Click to download full resolution via product page

Caption: Predicted key fragmentation pathway for 3-Fluoroquinoline-5-carboxylic acid.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed in this

guide. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-Fluoroquinoline-5-carboxylic
acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the

sample is fully dissolved.

Data Acquisition:

Acquire a ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer. A

standard pulse sequence with a 90° pulse angle is typically sufficient.

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A sufficient

number of scans should be averaged to obtain a good signal-to-noise ratio, especially for

the quaternary carbons.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, and baseline correction. Chemical shifts should be

referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet

or as a thin film on a salt plate (for solids), or in a suitable solvent in a liquid cell. For

Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on

the ATR crystal.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background

spectrum should be recorded and subtracted from the sample spectrum.
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Data Analysis: Identify the characteristic absorption bands and correlate them to the

functional groups present in the molecule.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate

ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). Acquire the

mass spectrum over a suitable mass range (e.g., m/z 50-500).

Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose

fragmentation pathways consistent with the observed peaks.

Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 3-
Fluoroquinoline-5-carboxylic acid. The analysis of the predicted ¹H NMR, ¹³C NMR, IR, and

MS data offers a comprehensive understanding of the key spectral features of this important

molecule. These insights are crucial for researchers in the fields of synthetic chemistry,

medicinal chemistry, and drug development, aiding in structure elucidation, purity assessment,

and the rational design of new chemical entities. While this guide serves as a strong

foundational resource, it is recommended that experimental data be acquired and compared

with these predictions for definitive structural confirmation.

To cite this document: BenchChem. [Spectroscopic Data of 3-Fluoroquinoline-5-carboxylic
acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1449302#3-fluoroquinoline-5-carboxylic-acid-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1449302?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1449302?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

